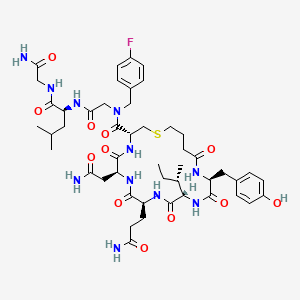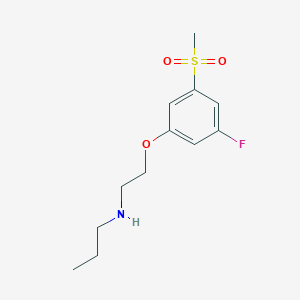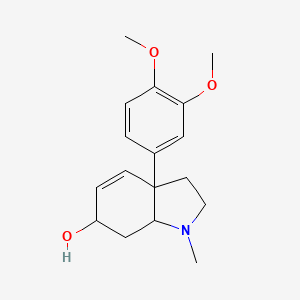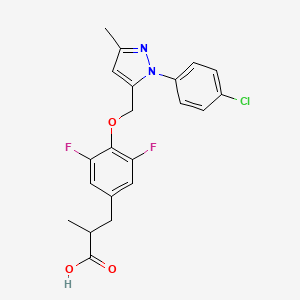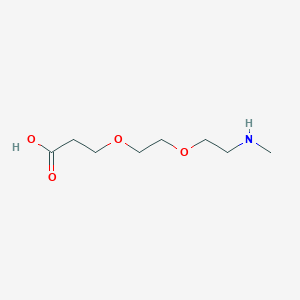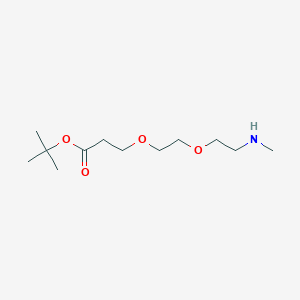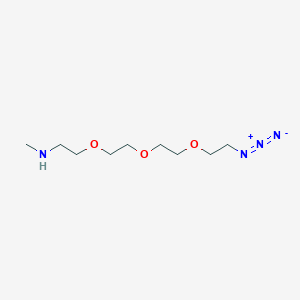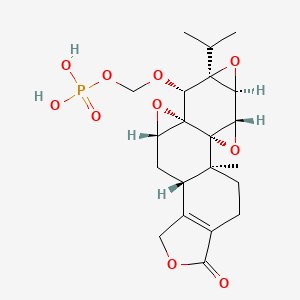
Minnelide free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minnelide is an effective therapy against pancreatic cancer. Minnelide Inhibits Androgen Dependent, Castration Resistant Prostate Cancer Growth by Decreasing Expression of Androgen Receptor Full Length and Splice Variants. Minnelide reduced tumor volume in multiple models of pancreatic cancer. Minnelide was a more effective drug against pancreatic cancer models. It effectively reduced tumor burden and tumor related morbidity in different unique but complementary mouse models. It reduced metastatic spread and increased survival in the different models as well.
Applications De Recherche Scientifique
Pancreatic Cancer Therapy
Minnelide has shown significant promise as a therapeutic agent against pancreatic cancer. Studies have demonstrated that Minnelide can prevent tumor formation, cause tumor regression, and increase survival in various models of pancreatic cancer. This includes efficacy in treating pancreatic cancer in vitro and in multiple independent yet complementary in vivo models, such as orthotopic models using human pancreatic cancer cell lines in athymic nude mice, xenograft models where human pancreatic tumors were transplanted into severe combined immunodeficient mice, and spontaneous pancreatic cancer mouse models (Chugh et al., 2012).
Non-Small Cell Lung Carcinoma Treatment
Minnelide has been investigated for its anti-tumor effects on non-small cell lung carcinoma (NSCLC). The research suggests that Minnelide exhibits anti-proliferative effects and induces apoptosis in NSCLC cell lines and mouse models. It also influences the expression of various genes related to cell survival and apoptosis (Roušalová et al., 2013).
Ovarian Cancer Inhibition
In the context of ovarian cancer, Minnelide has been found effective in decreasing the cell viability of both platinum-sensitive and resistant epithelial ovarian cancer cells in vitro. Moreover, it has shown promising results when combined with standard chemotherapy, improving the overall survival in mouse models of ovarian cancer (Rivard et al., 2014).
Impact on Gastric Cancer
Minnelide has been evaluated for its effects on gastric cancer, revealing a reduction in tumor burden in gastric cancer cell lines and mouse models. The combination of Minnelide with other chemotherapeutic agents has resulted in significantly smaller tumors compared to control, showcasing its potential in treating gastric cancer (Arora et al., 2017).
Efficacy in Treating Osteosarcoma
Research on osteosarcoma, a common bone cancer in children and adolescents, has indicated that Minnelide significantly reduces tumor burden and lung metastasis in relevant models. It targets pro-survival proteins and pathways, including the NF-κB pathway, showcasing its potential as a therapy for osteosarcoma (Banerjee et al., 2013).
Applications in Acute Myeloid Leukemia
Minnelide has also been evaluated as a potential therapy for acute myeloid leukemia (AML). It has demonstrated effective leukemic clearance in both primary AML blasts and AML cell lines in mice at doses below the maximum tolerated dose. Minnelide's effect on AML involves cell cycle arrest and downregulation of c-Myc (Giri et al., 2019).
Reactivation of p53 in HPV-Positive Cancers
In HPV-positive head and neck squamous cell carcinoma, Minnelide has shown the capability to reactivate wild-type p53 function, leading to activation of apoptosis both in vitro and in vivo. This reactivation and the resultant apoptosis have significant implications for the treatment of HPV-associated cancers (Caicedo-Granados et al., 2014).
Mesothelioma Treatment
Studies on malignant mesothelioma have found that Minnelide, along with its parent compound triptolide, significantly reduces mesothelioma cell viability and induces apoptosis. It affects the level of Hsp70, a protein promoting cancer cell survival, and sensitizes cells to other chemotherapeutic agents (Jacobson et al., 2015).
Propriétés
Numéro CAS |
1254885-39-6 |
|---|---|
Formule moléculaire |
C21H27O10P |
Poids moléculaire |
470.4108 |
Nom IUPAC |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1 |
Clé InChI |
O=P(O)(OCO[C@@H]([C@]1(O2)[C@]2([H])C[C@]34[H])[C@]5(C(C)C)[C@](O5)([H])[C@@]6([H])[C@@]1(O6)[C@@]3(C)CCC7=C4COC7=O)O |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Minnelide free acid; 14-O-Phosphonooxymethyltriptolide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




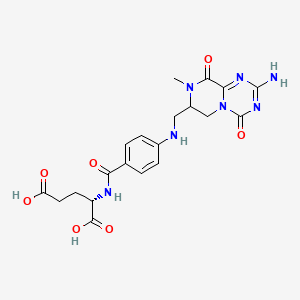
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)


